![molecular formula C11H24N2O B1481328 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine CAS No. 2098084-96-7](/img/structure/B1481328.png)
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ethoxymethyl and dimethylpyrrolidin groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The amine group is typically reactive and could participate in various reactions such as condensation, acylation, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role in determining properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Enantioselective Synthesis of Chiral Amines
Chiral amines are vital components in the synthesis of pharmaceuticals, with approximately 40% of all active pharmaceutical ingredients containing chiral amines . The compound can be used as a starting material or intermediate in the transaminase-mediated synthesis of enantiopure amines. This process is environmentally friendly and economically viable, offering an alternative to traditional chemical synthesis methods.
Biocatalysis in Pharmaceutical Production
The compound can serve as a substrate for biocatalysts, specifically ω-transaminases, in the production of enantiomerically pure amines . These amines are indispensable in the pharmaceutical industry for the creation of small molecule drugs. Advances in biocatalysis have improved the efficiency and environmental impact of pharmaceutical production.
Synthesis of Drug-like Molecules
Transaminase activity can be utilized to synthesize novel disubstituted 1-phenylpropan-2-amines, which are structurally related to the compound . These molecules have significant potential in drug development, particularly for conditions such as cognitive disorders, Parkinson’s disease, and attention deficit hyperactivity disorder.
Cognitive Function Improvement Agents
Derivatives of the compound have been reported to improve cognitive function in patients with multiple sclerosis . This suggests potential research applications in the development of therapeutic agents targeting neurological conditions.
Fine Chemicals and Agrochemicals Industry
The synthesis of enantiomerically pure amines, facilitated by the compound, is crucial not only in pharmaceuticals but also in the production of fine chemicals and agrochemicals . These industries require high-purity compounds for the development of various products, and biocatalytic methods offer a ‘greener’ approach.
Reaction Engineering and Protein Engineering
The compound can be used in reaction engineering approaches to overcome challenges such as disfavored reaction equilibrium and product inhibition in the synthesis of chiral amines . Additionally, protein engineering techniques can be applied to improve the substrate scope and operational stability of biocatalysts involved in these reactions.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and pyrrolidine derivatives have been known to interact with various biological targets, including enzymes, receptors, and ion channels . The specific targets would depend on the exact structure and functional groups of the compound.
Mode of Action
For instance, it might bind to its target protein, causing a conformational change that alters the protein’s activity . The ethoxymethyl and dimethylpyrrolidinyl groups could potentially enhance the compound’s binding affinity or selectivity for its targets.
Biochemical Pathways
For instance, imidazole derivatives have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been known to be absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys . The compound’s bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
Based on the activities of similar compounds, it could potentially alter cellular processes, modulate signal transduction pathways, or affect the function of target proteins .
Action Environment
The action, efficacy, and stability of 2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine could be influenced by various environmental factors. These could include the pH and temperature of the body, the presence of other compounds or drugs, and individual genetic variations .
properties
IUPAC Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-4-14-8-10-7-13(6-5-12)9-11(10,2)3/h10H,4-9,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPBQVVEXOHSNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC1(C)C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)ethan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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